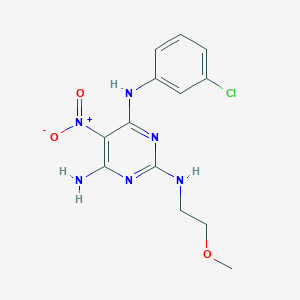
N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is a useful research compound. Its molecular formula is C13H15ClN6O3 and its molecular weight is 338.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Structural Characteristics
The compound features:
- Pyrimidine Ring : A six-membered ring containing two nitrogen atoms.
- Functional Groups :
- A nitro group at the 5-position.
- Two amine groups at the 2 and 4 positions.
- A chlorophenyl group at the N4 position.
- A methoxyethyl group at the N2 position.
This unique combination of substituents contributes to its distinct chemical properties and potential biological activities.
Molecular Formula
- Chemical Formula : C12H14ClN6O2
- Molecular Weight : 300.73 g/mol
Potential Biological Activities
While specific research on N4-(3-chlorophenyl)-N2-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine is scarce, compounds with similar structures have demonstrated various biological activities:
- Anticancer Activity : Some derivatives of pyrimidine compounds have shown promise in inhibiting cancer cell proliferation by targeting specific kinases or pathways involved in tumor growth.
- Antimicrobial Properties : Similar compounds exhibit activity against various bacterial and fungal strains, suggesting potential applications in treating infections.
- Enzyme Inhibition : The presence of amine and nitro groups may allow for interactions with enzymes involved in metabolic processes.
The exact mechanism of action for this compound remains unclear due to the lack of specific studies. However, it is hypothesized that:
- The nitro group may undergo reduction to form amino derivatives that could interact with biological targets.
- The amine groups may participate in nucleophilic substitution reactions, providing pathways for further derivatization.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
-
Starting Materials :
- 3-chloroaniline
- 5-nitropyrimidine derivatives
-
Reagents and Conditions :
- Solvents such as ethanol or methanol.
- Catalysts like palladium on carbon (Pd/C) to facilitate coupling reactions under reflux conditions.
Summary of Synthesis Steps
| Step | Description |
|---|---|
| 1 | Reacting 3-chloroaniline with a nitropyrimidine derivative. |
| 2 | Heating under reflux in an appropriate solvent. |
| 3 | Purification through recrystallization to obtain the final product. |
Comparison with Similar Compounds
The biological activity and chemical properties of this compound can be compared with other related compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 2-n,4-n-bis(3-chlorophenyl)-5-fluoropyrimidine-2,4-diamine | Contains fluorine; bis-substituted | Enhanced lipophilicity may influence absorption and distribution. |
| 5-Nitroso-2,4,6-triaminopyrimidine | Simple triaminopyrimidine structure | Lacks additional substituents that may enhance activity. |
| N4-(4-chlorophenyl)-N2-(3-hydroxypropyl)-5-nitropyrimidine-2,4,6-triamine | Hydroxyl group instead of methoxy | Hydroxyl group may influence solubility and reactivity differently. |
These comparisons highlight how variations in substituents can significantly influence the chemical properties and biological activities of similar compounds.
Future Research Directions
Given the preliminary insights into the potential biological activities of this compound:
- In vitro Studies : Further investigations are needed to elucidate its specific interactions with biological targets.
- Structure-Activity Relationship (SAR) : Understanding how modifications to its structure affect biological activity could guide the development of more potent analogs.
- Clinical Applications : Exploring its efficacy in preclinical models for diseases such as cancer or bacterial infections could pave the way for therapeutic applications.
Eigenschaften
IUPAC Name |
4-N-(3-chlorophenyl)-2-N-(2-methoxyethyl)-5-nitropyrimidine-2,4,6-triamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN6O3/c1-23-6-5-16-13-18-11(15)10(20(21)22)12(19-13)17-9-4-2-3-8(14)7-9/h2-4,7H,5-6H2,1H3,(H4,15,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLWJEXBBUIDSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=C(C(=N1)NC2=CC(=CC=C2)Cl)[N+](=O)[O-])N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














